2-Methyl-4-(2-methylphenyl)-1-butene
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Overview
Description
2-Methyl-4-(2-methylphenyl)-1-butene, also known as 2-Methyl-4-isopropylphenyl-1-butene, is an organic compound that is widely used in the synthesis of a variety of compounds. It is a colourless liquid with a boiling point of 131°C and a melting point of -38°C. It is soluble in many organic solvents, including ethanol, acetone, and ether, and is stable under normal conditions. 2-Methyl-4-(2-methylphenyl)-1-butene is a versatile building block for organic synthesis and has wide applications in the pharmaceutical, agrochemical, and food industries.
Scientific Research Applications
Antiproliferative Activity in Cancer Research
2-Methyl-4-(2-methylphenyl)-1-butene: has been studied for its potential antiproliferative effects against various cancer cell lines. Compounds structurally related to this molecule have shown to induce cell death in cancer cells by activating apoptotic pathways . This suggests that 2-Methyl-4-(2-methylphenyl)-1-butene could be a valuable compound in the development of new anticancer therapies.
Organic Synthesis Intermediates
Due to its unique structure, 2-Methyl-4-(2-methylphenyl)-1-butene can serve as an intermediate in the synthesis of more complex organic molecules. It can be used in various chemical reactions, including electrophilic cyclization and cross-coupling reactions, to create a diverse array of compounds with potential pharmaceutical applications .
Development of pH Indicators
Research has indicated that derivatives of 2-Methyl-4-(2-methylphenyl)-1-butene can act as potent pH indicators. These compounds can enable both fluorescence intensity-based and ratiometric pH sensing, which is crucial for various biological and chemical analyses .
Fluorescence Properties for Sensing Applications
The fluorescence properties of 2-Methyl-4-(2-methylphenyl)-1-butene derivatives have been explored for their use in sensing applications. These compounds can be engineered to respond to specific stimuli, making them useful in the development of sensors for environmental monitoring and diagnostic assays .
Medicinal Chemistry
In medicinal chemistry, 2-Methyl-4-(2-methylphenyl)-1-butene and its derivatives can be utilized to create compounds with a wide range of biological activities. These activities include analgesic, anti-inflammatory, and antimicrobial properties, which are highly sought after in the pharmaceutical industry .
Mechanism of Action
Target of Action
The primary target of 2-Methyl-4-(2-methylphenyl)-1-butene is the aryl hydrocarbon receptor (AHR), a ligand-activated transcription factor . The AHR can be activated by structurally diverse compounds and plays a crucial role in sensing and incorporating environmental and outer stimuli into cellular adaptive responses .
Mode of Action
2-Methyl-4-(2-methylphenyl)-1-butene interacts with its target, the AHR, and modulates the canonical pathway of AHR . This modulation occurs during several chronic diseases, and its abrogation might be of clinical interest for metabolic and inflammatory pathological processes .
Biochemical Pathways
The compound affects the AHR-CYP1A1 axis, a biochemical pathway that has been shown to be modulated during several chronic diseases . The modulation of this pathway might be of clinical interest for metabolic and inflammatory pathological processes .
Pharmacokinetics
In silico methods can be used to predict these properties . These methods can make fast predictions for a large set of compounds in a high-throughput mode .
properties
IUPAC Name |
1-methyl-2-(3-methylbut-3-enyl)benzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16/c1-10(2)8-9-12-7-5-4-6-11(12)3/h4-7H,1,8-9H2,2-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOASYFLYKZHCCT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CCC(=C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80596855 |
Source
|
Record name | 1-Methyl-2-(3-methylbut-3-en-1-yl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80596855 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
731772-15-9 |
Source
|
Record name | 1-Methyl-2-(3-methyl-3-buten-1-yl)benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=731772-15-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Methyl-2-(3-methylbut-3-en-1-yl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80596855 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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